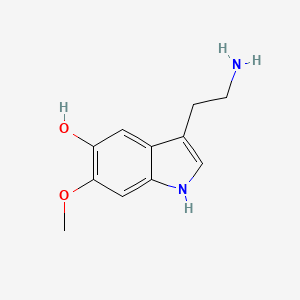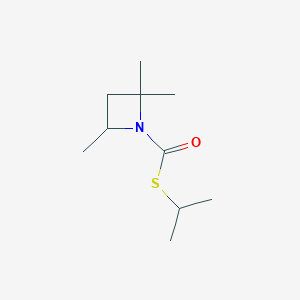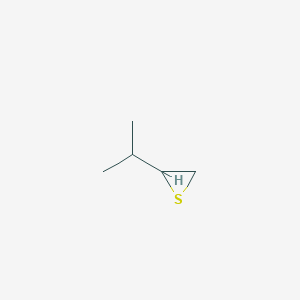
2-(Propan-2-yl)thiirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiirane, 2-(1-methylethyl)-, also known as 2-isopropylthiirane, is a sulfur-containing heterocyclic compound. It is characterized by a three-membered ring structure consisting of two carbon atoms and one sulfur atom. This compound is notable for its high reactivity due to the ring strain inherent in its structure. Thiirane derivatives are found in various natural sources, including plants like garlic and onions, and have been studied for their biological activities .
准备方法
Synthetic Routes and Reaction Conditions
Thiirane, 2-(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of epoxides with thiourea in a deep eutectic solvent, such as urea-choline chloride. This method yields thiiranes with high diastereoselectivity . Another method involves the reaction of α-haloketones with O,O-diethyl hydrogen phosphorodithioate and alumina-supported sodium borohydride under microwave irradiation .
Industrial Production Methods
Industrial production of thiirane, 2-(1-methylethyl)- typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
Thiirane, 2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation of thiiranes can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiiranes to thiols or thioethers.
Substitution: Nucleophilic substitution reactions often occur at the less substituted carbon atom due to steric hindrance.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers. These products are valuable intermediates in the synthesis of more complex sulfur-containing compounds.
科学研究应用
Thiirane, 2-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various sulfur-containing heterocycles.
作用机制
The mechanism of action of thiirane, 2-(1-methylethyl)- involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and other proteins. The sulfur atom in the thiirane ring can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function .
相似化合物的比较
Similar Compounds
Thiirane: The parent compound with no substituents.
Methyl thiirane: A thiirane derivative with a methyl group.
2,3-Dimethylthiirane: A thiirane derivative with two methyl groups.
2-Isopropylthiirane: The compound , with an isopropyl group.
Uniqueness
Thiirane, 2-(1-methylethyl)- is unique due to the presence of the isopropyl group, which influences its reactivity and biological activity. The steric hindrance provided by the isopropyl group affects the regioselectivity of nucleophilic substitution reactions, making it distinct from other thiirane derivatives .
属性
CAS 编号 |
51822-61-8 |
|---|---|
分子式 |
C5H10S |
分子量 |
102.20 g/mol |
IUPAC 名称 |
2-propan-2-ylthiirane |
InChI |
InChI=1S/C5H10S/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3 |
InChI 键 |
KJCWDNAAEQCJMY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


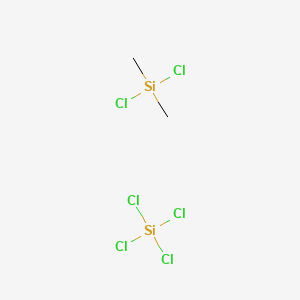
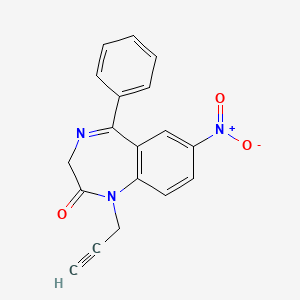
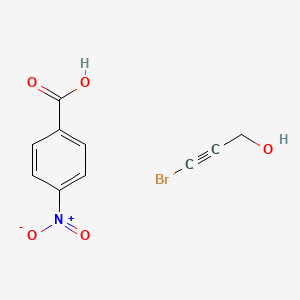
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
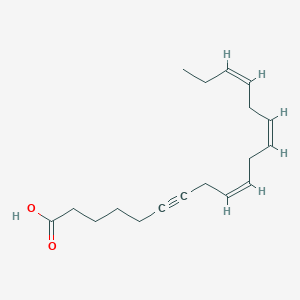
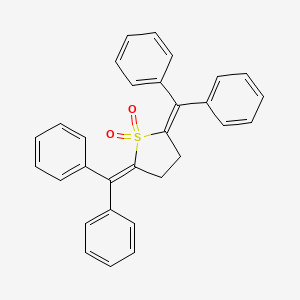
![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)
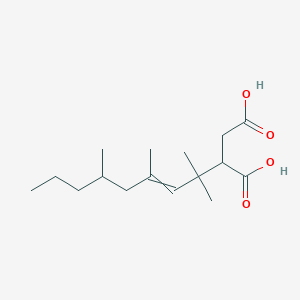
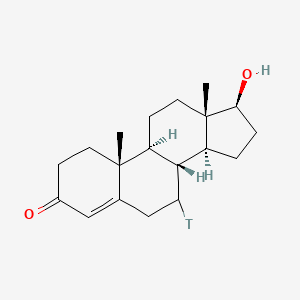
![3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14649183.png)
![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)
